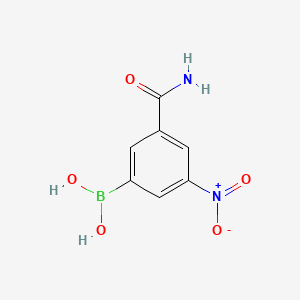

(3-Carbamoyl-5-nitrophenyl)boronic acid

Descripción

Overview of Boronic Acid Chemistry and its Broad Relevance in Organic Synthesis and Medicinal Chemistry

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R–B(OH)₂. molecularcloud.org Their unique chemical properties make them invaluable in modern chemistry. Boronic acids are mild Lewis acids, a feature that allows them to form reversible covalent complexes with various nucleophiles like diols, amino acids, and sugars. molecularcloud.orgboronmolecular.comrsc.org This reactivity is central to their application in sensor technology and drug design. boronmolecular.comresearchgate.net

In organic synthesis, boronic acids are most famously known for their role as key coupling partners in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. rsc.orgnih.gov This reaction, which was recognized with the Nobel Prize in Chemistry, has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. researchgate.netwikipedia.org Beyond the Suzuki-Miyaura reaction, boronic acids are utilized in a variety of other significant transformations, such as the Chan-Lam coupling for carbon-nitrogen and carbon-oxygen bond formation, and hydroboration-oxidation reactions. rsc.orgresearchgate.net

The field of medicinal chemistry has witnessed a surge of interest in boronic acids, especially after the approval of bortezomib, a boronic acid-containing drug for treating multiple myeloma. nih.govrsc.org The boron atom in these compounds can interact with biological targets, such as the active sites of enzymes, often leading to potent and selective inhibition. researchgate.netresearchgate.net Their stability, low toxicity, and the fact that they degrade to "green" boric acid contribute to their appeal as pharmacophores. nih.gov

Structural Context of (3-Carbamoyl-5-nitrophenyl)boronic Acid within the Class of Substituted Phenylboronic Acids

This compound belongs to the family of substituted phenylboronic acids. The core of this molecule is a phenyl ring to which a boronic acid group (–B(OH)₂) is attached. The properties and reactivity of the boronic acid are significantly influenced by the other substituents on the phenyl ring. bohrium.com In this specific case, the phenyl ring is substituted with a carbamoyl (B1232498) group (–CONH₂) at the 3-position and a nitro group (–NO₂) at the 5-position.

The electronic nature of these substituents plays a crucial role. The nitro group is a strong electron-withdrawing group, which increases the Lewis acidity of the boron atom. acs.org This enhanced acidity can affect the compound's reactivity in cross-coupling reactions and its binding affinity for biological targets. The carbamoyl group also influences the electronic properties and can participate in hydrogen bonding, which can be important for molecular recognition and crystal packing. psu.edu

Historical Development and Early Academic Applications of Boron-Containing Compounds in Chemical Sciences

The history of boron compounds in chemistry dates back to the early 19th century. numberanalytics.com Elemental boron was first isolated in 1808 by Sir Humphry Davy and independently by Joseph Louis Gay-Lussac and Louis Jacques Thénard. wikipedia.orgacs.org However, it was the synthesis of the first boronic acid, ethylboronic acid, by Edward Frankland in 1860 that marked the beginning of organoboron chemistry. molecularcloud.orgnih.gov

For many years, the applications of organoboron compounds were relatively limited. A significant breakthrough came with the work of Herbert C. Brown on hydroboration reactions in the mid-20th century, for which he was awarded the Nobel Prize in Chemistry in 1979. Hydroboration provided a versatile and highly stereospecific method for the synthesis of a wide range of organoboranes, which could then be converted into various functional groups. acs.org

The development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and 1980s further propelled organoboron compounds to the forefront of organic synthesis. acs.org This palladium-catalyzed reaction demonstrated the remarkable utility of boronic acids as stable, readily available, and functional group-tolerant coupling partners. nih.gov These early applications laid the foundation for the extensive use of boron-containing compounds, including specialized molecules like this compound, in modern chemical research.

Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Key Features |

| This compound | C₇H₇BN₂O₅ | 211.95 | 102170-51-4 | Contains carbamoyl and nitro functional groups. bldpharm.com |

| 3-Carboxy-5-nitrophenylboronic acid | C₇H₆BNO₆ | 210.94 | 101084-81-5 | Features a carboxylic acid and a nitro group; used in drug development and sensor technology. chemimpex.comsigmaaldrich.com |

| 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid | C₁₃H₁₁BN₂O₅ | 298.05 | 871332-91-1 | A derivative with a phenylcarbamoyl group, used in organic synthesis and for potential enzyme inhibition. |

| 3-(Benzylaminocarbonyl)-5-nitrophenylboronic acid | C₁₄H₁₃BN₂O₅ | 300.07 | 871332-90-0 | Contains a benzylcarbamoyl substituent. cymitquimica.com |

| 3-(N-Ethylaminocarbonyl)-5-nitrobenzeneboronic acid | C₉H₁₁BN₂O₅ | 238.01 | 871332-79-5 | An ethylcarbamoyl derivative. synhet.com |

| (3-(Morpholinocarbamoyl)-5-nitrophenyl)boronic acid | C₁₁H₁₄BN₃O₆ | 295.06 | N/A | Features a morpholine-containing carbamoyl group. bldpharm.com |

Structure

2D Structure

Propiedades

IUPAC Name |

(3-carbamoyl-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BN2O5/c9-7(11)4-1-5(8(12)13)3-6(2-4)10(14)15/h1-3,12-13H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XELWZRCEJDUTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00657437 | |

| Record name | (3-Carbamoyl-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102170-51-4 | |

| Record name | B-[3-(Aminocarbonyl)-5-nitrophenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102170-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Carbamoyl-5-nitrophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00657437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Carbamoyl 5 Nitrophenyl Boronic Acid and Its Analogues

Established and Emerging Synthetic Pathways to Arylboronic Acids

The synthesis of arylboronic acids has been a subject of intense research, leading to the development of several powerful and versatile methods. These methods are crucial for accessing a wide array of substituted phenylboronic acids, which are indispensable reagents in modern organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

Palladium-Catalyzed Borylation Reactions for Aromatic Systems

Palladium-catalyzed borylation reactions, particularly the Miyaura borylation, stand as a cornerstone for the synthesis of arylboronic acids and their esters. organic-chemistry.orgalfa-chemistry.comwikipedia.org This method involves the cross-coupling of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. organic-chemistry.orgalfa-chemistry.com The reaction is prized for its mild conditions and remarkable tolerance to a wide variety of functional groups, including esters, nitriles, and even nitro groups, which might not be compatible with more traditional methods involving highly reactive organometallic intermediates. alfa-chemistry.comresearchgate.net

The general catalytic cycle for the Miyaura borylation begins with the oxidative addition of the aryl halide to a palladium(0) species. Subsequent transmetalation with the diboron reagent, facilitated by a base like potassium acetate (B1210297) (KOAc), leads to the formation of an arylpalladium(II) boryl complex. Reductive elimination from this complex furnishes the desired arylboronic ester and regenerates the palladium(0) catalyst, thus completing the cycle. alfa-chemistry.com The choice of ligand for the palladium catalyst can be critical for achieving high yields and accommodating challenging substrates. Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) are commonly employed. alfa-chemistry.comwikipedia.org

| Catalyst System | Substrate Scope | Typical Conditions | Reference(s) |

| PdCl₂(dppf) / KOAc | Aryl and vinyl halides | DMSO, 80 °C | researchgate.net |

| Pd(OAc)₂ / t-Bu₃P·HBF₄ | Aryl bromides | Water, rt | beilstein-journals.org |

| Pd(PPh₃)₄ / KOPh | Alkenyl halides/triflates | Toluene, 50 °C | organic-chemistry.org |

Recent advancements in this area include the development of mechanochemical methods, which can offer faster reaction times and reduced solvent usage. beilstein-journals.org Furthermore, one-pot procedures that combine the borylation of an aryl halide with a subsequent Suzuki-Miyaura coupling have streamlined the synthesis of biaryl compounds. nih.gov

Lithiation-Borylation and Grignard-Borylation Strategies in Boronic Acid Synthesis

Prior to the widespread adoption of palladium-catalyzed methods, the reaction of organolithium or Grignard reagents with trialkyl borates was the predominant method for synthesizing arylboronic acids. This approach involves the generation of a highly reactive organometallic species via either direct metallation of an aromatic C-H bond (lithiation) or through halogen-metal exchange. This nucleophilic species then attacks the electrophilic boron atom of a trialkyl borate, typically trimethyl or triisopropyl borate. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired boronic acid.

While powerful, this methodology is often limited by its low tolerance for electrophilic functional groups, such as esters, nitriles, and nitro groups, which can react with the highly basic and nucleophilic organometallic reagents. This often necessitates the use of protecting group strategies, adding extra steps to the synthetic sequence. However, for substrates lacking sensitive functionalities, lithiation-borylation and Grignard-borylation remain highly effective and economical methods for preparing arylboronic acids.

Direct C-H Borylation Methodologies and their Utility

Direct C-H borylation has emerged as a highly attractive and atom-economical strategy for the synthesis of arylboronic acids. This approach avoids the pre-functionalization of the aromatic ring with a halide or triflate, instead directly converting a C-H bond to a C-B bond. Iridium-catalyzed C-H borylation has been particularly successful in this regard. These reactions typically employ an iridium catalyst, a borylating agent like B₂pin₂, and often a ligand to control the regioselectivity of the borylation.

The regioselectivity of iridium-catalyzed C-H borylation is often governed by steric factors, with the borylation occurring at the least hindered position on the aromatic ring. However, the use of directing groups can steer the borylation to a specific position, often ortho to the directing group. This directed C-H borylation has significantly expanded the scope and utility of this methodology, allowing for the synthesis of highly functionalized and complex arylboronic acids with precise control over the substitution pattern.

Specific Synthesis of (3-Carbamoyl-5-nitrophenyl)boronic Acid

The synthesis of this compound presents a unique challenge due to the presence of three distinct functional groups with differing electronic and steric properties. The successful synthesis of this molecule relies on the careful and regioselective introduction of the carbamoyl (B1232498) and nitro functionalities onto the phenylboronic acid scaffold. Two primary retrosynthetic approaches can be envisioned: the borylation of a pre-functionalized aromatic ring or the sequential functionalization of a simpler phenylboronic acid derivative.

A plausible and efficient route to this compound involves the Miyaura borylation of a readily available starting material, 3-bromo-5-nitrobenzamide (B1274910). This approach benefits from the mild and functional group-tolerant nature of the palladium-catalyzed borylation reaction.

The synthesis would commence with the palladium-catalyzed coupling of 3-bromo-5-nitrobenzamide with bis(pinacolato)diboron (B₂pin₂). This reaction is typically carried out in a solvent such as dioxane or DMSO, with a palladium catalyst like PdCl₂(dppf) and a base such as potassium acetate. The reaction mixture is heated to ensure complete conversion to the corresponding boronic ester, 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-nitrobenzamide. Subsequent hydrolysis of the pinacol (B44631) ester under acidic or basic conditions would then yield the final product, this compound.

| Starting Material | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |

| 3-Bromo-5-nitrobenzamide | B₂pin₂, KOAc | PdCl₂(dppf) | Dioxane | 80-100 °C | High | alfa-chemistry.comresearchgate.net (by analogy) |

Strategies for Regioselective Introduction of the Carbamoyl Functionality

The introduction of a carbamoyl group (-CONH₂) can be achieved through various synthetic transformations. One common method is the hydrolysis of a nitrile group (-CN). Therefore, a synthetic route could involve the borylation of 3-bromo-5-nitrobenzonitrile, followed by the hydrolysis of the nitrile in the resulting boronic acid derivative.

Alternatively, the carbamoyl group can be formed from a carboxylic acid. For instance, 3-carboxy-5-nitrophenylboronic acid, a known compound, could be activated and then reacted with ammonia (B1221849) or an ammonia equivalent to form the desired amide. Activating agents for the carboxylic acid can include thionyl chloride to form the acid chloride, or coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an amine source.

Approaches for Incorporating the Nitro Group into the Phenylboronic Acid Scaffold

The introduction of a nitro group (-NO₂) onto an aromatic ring is typically achieved through electrophilic aromatic nitration. For the synthesis of this compound, a potential route involves the nitration of 3-carbamoylphenylboronic acid or its pinacol ester derivative. The directing effects of the existing substituents are crucial for achieving the desired regioselectivity. The boronic acid group is a meta-director, and the carbamoyl group is also a meta-director. Therefore, nitration of 3-carbamoylphenylboronic acid would be expected to yield the desired 3-carbamoyl-5-nitrophenylboronic acid as the major product.

A recent development that is particularly relevant is the ipso-nitration of aryl boronic acids. This method involves the direct replacement of the boronic acid group with a nitro group using a nitrating agent. While this would not be a direct route to the target molecule, it highlights the reactivity of the C-B bond towards nitrating agents and provides another tool in the synthetic chemist's arsenal (B13267) for the preparation of nitroaromatic compounds.

Functional Group Compatibility and Optimization of Reaction Conditions

The simultaneous presence of both a carbamoyl and a nitro group on the phenyl ring of this compound presents unique challenges in its synthesis. The nitro group is strongly electron-withdrawing, which can affect the reactivity of the aromatic ring and the stability of intermediates. The carbamoyl group, while also influencing the electronic properties, can be sensitive to certain reaction conditions.

Key Considerations for Functional Group Compatibility:

Protection Strategies: In some synthetic routes, it may be necessary to temporarily protect the carbamoyl group to prevent unwanted side reactions, such as hydrolysis under harsh acidic or basic conditions.

Reagent Selection: The choice of borylation agent and catalyst is crucial. Milder borylation methods are often preferred to avoid degradation of the functional groups.

Reaction Conditions: Temperature, solvent, and reaction time must be carefully controlled to maximize yield and minimize the formation of impurities.

Optimization of Reaction Conditions:

The optimization of reaction conditions is a critical step in developing an efficient synthesis. nih.gov This process often involves a systematic variation of parameters to find the ideal balance for product formation.

Table 1: Parameters for Reaction Condition Optimization

| Parameter | Considerations | Typical Ranges/Options |

|---|---|---|

| Solvent | Solubility of reactants, compatibility with reagents, and effect on reaction rate. | Aprotic solvents (e.g., Dichloromethane, Acetonitrile), Ethereal solvents (e.g., THF, 1,4-Dioxane). researchgate.net |

| Base | Activation of reagents and neutralization of acidic byproducts. | Inorganic bases (e.g., K3PO4, K2CO3), Organic bases (e.g., Pyridine). researchgate.netnih.gov |

| Temperature | Reaction rate and stability of reactants and products. | Room temperature to reflux, depending on the specific reaction. |

| Catalyst | Efficiency of the borylation reaction. | Palladium complexes, Rhodium catalysts. organic-chemistry.org |

A study on the synthesis of related boronic acids highlighted the importance of a base, with potassium phosphate (B84403) (K3PO4) in refluxing 1,4-dioxane (B91453) proving optimal in their specific case. researchgate.net Another investigation found that the addition of an acid, such as trifluoroacetic acid, could enhance reaction conversion and yield. researchgate.net

Synthetic Routes to Structurally Related Nitro- and Carbamoyl-Substituted Phenylboronic Acid Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships in various applications. These analogues can feature different substitution patterns or alternative functional groups.

General Synthetic Strategies:

Miyaura Borylation: This palladium-catalyzed cross-coupling reaction is a common method for introducing a boronic ester group onto an aryl halide. organic-chemistry.org The corresponding boronic acid can then be obtained by hydrolysis.

Acylation of Anilines: Amide functionalities, including the carbamoyl group, can be introduced by acylating the corresponding aniline (B41778) derivative. nih.gov This can be achieved using acyl chlorides or by activating carboxylic acids with reagents like carbonyldiimidazole (CDI) or oxalyl chloride. nih.gov

Examples of Structurally Related Analogues:

(3-(tert-Butylcarbamoyl)-5-nitrophenyl)boronic acid: This analogue, with a bulky tert-butyl group on the carbamoyl nitrogen, has been synthesized and is commercially available. nih.gov

3-Carboxy-5-nitrophenylboronic acid: This compound, where the carbamoyl group is replaced by a carboxylic acid, is a known reactant for various chemical transformations, including Suzuki-Miyaura cross-coupling and copper-catalyzed chlorination. sigmaaldrich.combiosynth.comfujifilm.com

3-Methoxycarbonyl-5-nitrophenyl boronic acid: This ester analogue has shown high affinity for diol binding at neutral pH. nih.gov

Derivatization and Functionalization Strategies for this compound Towards Novel Applications

The functional groups of this compound provide handles for further chemical modification, opening up possibilities for creating novel compounds with tailored properties.

Potential Derivatization Reactions:

Reduction of the Nitro Group: The nitro group can be reduced to an amine, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

Modification of the Carbamoyl Group: The N-H proton of the primary carbamoyl group can be substituted, or the entire group can be hydrolyzed to a carboxylic acid under certain conditions.

Reactions of the Boronic Acid Moiety: The boronic acid can participate in Suzuki-Miyaura cross-coupling reactions to form biaryl structures. It can also form reversible covalent bonds with diols, a property exploited in sensors and for protein purification. nih.gov

These derivatization strategies allow for the fine-tuning of the molecule's electronic properties, solubility, and binding affinity for specific targets, which is particularly relevant in the development of enzyme inhibitors and other biologically active molecules. nih.gov

Advanced Purification Techniques and Academic Purity Assessment in Boronic Acid Synthesis

Obtaining highly pure boronic acids is essential for their use in academic research and as synthetic intermediates. Several advanced techniques are employed for their purification and to assess their purity.

Purification Techniques:

Recrystallization: This is a common method for purifying solid boronic acids. Solvents such as water, ethanol, benzene, dichloroethane, and ethyl acetate have been used. researchgate.netreddit.com

Chromatography: Column chromatography on silica (B1680970) gel can be effective for purifying boronic acids, although challenges with compound stability on the column can arise. researchgate.net Reversed-phase HPLC is also used, with careful control of conditions to minimize on-column hydrolysis of boronic esters. researchgate.net

Derivatization: Crude boronic acids can be converted to their corresponding salts by treatment with a base. google.com The salt can then be isolated, for example, by solvent extraction, and then re-acidified to yield the pure boronic acid. google.com Another approach is the formation of a crystalline diethanolamine (B148213) adduct. reddit.com

Purity Assessment:

The purity of the final product is typically assessed using a combination of analytical techniques.

Table 2: Methods for Purity Assessment of Boronic Acids

| Technique | Information Provided |

|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and can reveal the presence of impurities. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. |

| High-Performance Liquid Chromatography (HPLC) | Assesses the purity by separating the main compound from any impurities. researchgate.net |

| Melting Point | A sharp melting point range is indicative of high purity. |

| Elemental Analysis | Determines the elemental composition of the compound. |

| Flame Atomic Absorption Spectrometry (FAAS) | Can be used for the quantitative determination of boron content. tsijournals.com |

For boronic esters, which are common precursors, specialized HPLC methods have been developed to minimize hydrolysis during analysis, ensuring an accurate assessment of purity. researchgate.net

Compound List

Molecular Reactivity and Mechanistic Insights of 3 Carbamoyl 5 Nitrophenyl Boronic Acid

Boron-Oxygen Interactions and Boronate Ester Formation Dynamics

The boronic acid moiety, -B(OH)₂, is a Lewis acid characterized by an electron-deficient boron center. This electronic feature is central to its ability to interact with Lewis bases, most notably diols and polyols, through the formation of cyclic boronate esters. nih.gov

Reversible Covalent Binding with Diols and Polyols in Aqueous Media

A defining characteristic of boronic acids is their capacity to bind reversibly with compounds containing 1,2- or 1,3-diol functionalities in aqueous solutions. researchgate.net This interaction results in the formation of five- or six-membered cyclic boronate esters, a reaction that is notably pH-dependent. nih.govbath.ac.uk The equilibrium between the boronic acid and the boronate ester can be controlled by external conditions, making this a dynamic covalent bond. nih.gov This reversible nature is the foundation for the use of boronic acids in a wide array of applications, including the development of sensors for saccharides and systems for chemical separation. nih.govbath.ac.uk For instance, a closely related compound, 3-carboxy-5-nitrophenylboronic acid, has been utilized in pH-sensitive shell-crosslinked micelles, highlighting the utility of this reversible diol binding. acs.org

Influence of Nitro and Carbamoyl (B1232498) Substituents on Boronic Acid Acidity (pKa) and Diol Affinity

The acidity of the boronic acid group, quantified by its pKa value, is a critical determinant of its affinity for diols. The binding process proceeds through the tetrahedral, sp³-hybridized boronate anion, which forms upon reaction with a hydroxide ion. nih.gov The presence of electron-withdrawing substituents on the phenyl ring stabilizes this anionic form, thereby increasing the Lewis acidity of the boron atom and lowering the boronic acid's pKa. researchgate.net

In (3-Carbamoyl-5-nitrophenyl)boronic acid, both the nitro (-NO₂) and carbamoyl (-CONH₂) groups are potent electron-withdrawing groups. Their combined effect significantly lowers the pKa of the boronic acid compared to unsubstituted phenylboronic acid (pKa ≈ 8.8). This reduction in pKa facilitates the formation of the reactive boronate anion at or near physiological pH, enhancing its ability to bind with diols under these conditions. researchgate.net Research on the analogous compound 3-methoxycarbonyl-5-nitrophenyl boronic acid demonstrated high-affinity binding to fructose (B13574) at neutral pH, underscoring the effectiveness of this substitution pattern for diol recognition. nih.gov

| Compound | Substituent(s) | Effect on pKa | Impact on Diol Affinity |

|---|---|---|---|

| Phenylboronic acid | -H | Baseline (pKa ≈ 8.8) | Moderate, typically requires basic pH |

| (3-Nitrophenyl)boronic acid | -NO₂ (meta) | Decreases pKa | Enhanced at lower pH |

| (3-Carbamoylphenyl)boronic acid | -CONH₂ (meta) | Decreases pKa | Enhanced at lower pH |

| This compound | -CONH₂ and -NO₂ | Significantly Decreases pKa | Strongly enhanced, effective at neutral pH |

Role of the Carbamoyl Group in Modulating Molecular Interactions

Beyond its electronic influence on the boronic acid moiety, the carbamoyl group plays a direct and significant role in shaping the molecule's supramolecular chemistry and biological interactions through hydrogen bonding and conformational effects.

Hydrogen Bonding Characteristics and Conformational Preferences of the Carbamoyl Moiety

The carbamoyl group is an excellent hydrogen bond donor (via the N-H protons) and acceptor (via the carbonyl oxygen). In the solid state, carbamoyl-substituted phenylboronic acids engage in extensive intermolecular hydrogen bonding. nih.gov Crystal structure analysis of (4-carbamoylphenyl)boronic acid reveals that molecules are linked by both N—H⋯O and O—H⋯O hydrogen bonds, forming complex sheet-like structures. nih.gov These interactions involve both "amide-amide" and "boronic-boronic" hydrogen bonding motifs. nih.gov

| Compound | Method | B(OH)₂ Dihedral Angle (°) | CONH₂ Dihedral Angle (°) |

|---|---|---|---|

| (4-Carbamoylphenyl)boronic acid nih.gov | Experimental (X-ray) | 23.9 | 24.6 |

| (3-Carbamoylphenyl)boronic acid epstem.net | Theoretical (B3LYP) | 4.90 | -15.54 |

| (3-Carbamoylphenyl)boronic acid epstem.net | Theoretical (HF) | 6.32 | -18.30 |

Impact on Interaction with Biological Targets and Reactivity Profiles

The dual functionality of this compound allows for multifaceted interactions with biological systems. The boronic acid group can form reversible covalent bonds with diol-containing biomolecules, such as carbohydrates on cell surfaces or the hydroxyl groups of serine or threonine residues in the active sites of enzymes like serine proteases. nih.govmdpi.com

Simultaneously, the carbamoyl group, along with the nitro group, can act as a hydrogen bond donor and acceptor, enabling non-covalent interactions with protein binding pockets. In the development of non-steroidal anti-androgens, it was found that a boronic acid functionality could replace a nitro group and form hydrogen bonds with arginine (Arg752) and glutamine (Gln711) residues in the androgen receptor. nih.govrsc.org This demonstrates the potential for the functional groups present in this compound to engage in specific, stabilizing interactions with biological targets, guiding the molecule's orientation and enhancing binding affinity. nih.gov

Mechanistic Aspects in Catalyzed Reactions Involving this compound

Arylboronic acids are cornerstone reagents in modern organic synthesis, primarily as nucleophilic partners in palladium-catalyzed cross-coupling reactions. nih.gov this compound can serve as a reactant in Suzuki-Miyaura cross-coupling to form new carbon-carbon bonds with aryl or heteroaryl halides. The mechanism of this reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination at a palladium center.

Furthermore, the Lewis acidic nature of the boron center allows boronic acids to function as catalysts themselves. Nitrophenyl boronic acids, for example, have been shown to catalyze reactions such as azido-alkyne cycloadditions. nih.gov The proposed mechanism involves the boronic acid activating an unsaturated reactant by forming a covalent adduct, which lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and makes the reactant more susceptible to nucleophilic attack. nih.gov

However, the reactivity of the boronic acid group can also lead to mechanistic complications. In the presence of certain transition metals like copper(I), which is often used in "click chemistry" (CuAAC reactions), boronic acids can undergo degradation through insertion of the metal into the carbon-boron bond. nih.gov This potential side reaction must be considered when designing catalyzed processes involving this compound.

Detailed Transmetalation Processes in Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides, catalyzed by a palladium complex. youtube.com The key step in the catalytic cycle is transmetalation, which involves the transfer of the organic group from the boron atom to the palladium center. researchgate.net The efficiency of this process is highly dependent on the electronic nature of the arylboronic acid.

For this compound, the presence of the electron-withdrawing nitro and carbamoyl groups decreases the electron density on the aromatic ring and on the boron atom. This increased electrophilicity of the boron atom can have a twofold effect on the transmetalation step. On one hand, the reduced nucleophilicity of the ipso-carbon of the phenyl ring can slow down its transfer to the palladium(II) center. nih.gov Generally, electron-rich arylboronic acids undergo transmetalation more rapidly. mdpi.com

On the other hand, the increased Lewis acidity of the boron atom in this compound can facilitate the initial coordination of the boronic acid to the palladium complex, a prerequisite for the transmetalation to occur. nih.gov The mechanism of transmetalation is complex and can proceed through different pathways, often involving the formation of a boronate species by reaction with a base. organic-chemistry.org The base activates the boronic acid, increasing the nucleophilicity of the organic group to be transferred.

The generally accepted mechanism for the transmetalation step in the Suzuki-Miyaura reaction is depicted below:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organic halide (R-X) to form a Pd(II) complex.

Transmetalation: The arylboronic acid, typically activated by a base to form a boronate salt, reacts with the Pd(II) complex. The aryl group is transferred from boron to palladium, displacing the halide.

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to yield the cross-coupled product (Ar-R) and regenerate the Pd(0) catalyst.

The presence of electron-withdrawing groups on the arylboronic acid, as in this compound, can influence the rate-determining step of the catalytic cycle. While transmetalation is often the rate-limiting step, the specific conditions of the reaction, including the choice of catalyst, base, and solvent, can alter the kinetic profile. nih.govresearchgate.net

| Step in Suzuki-Miyaura Coupling | Description | Influence of Electron-Withdrawing Groups |

|---|---|---|

| Oxidative Addition | Pd(0) inserts into the aryl-halide bond to form a Pd(II) complex. | Largely unaffected by the boronic acid electronics. |

| Transmetalation | The aryl group is transferred from the boronic acid to the Pd(II) complex. | Can be slowed due to reduced nucleophilicity of the aryl group. nih.gov |

| Reductive Elimination | The two organic groups on the Pd(II) complex couple and are eliminated, regenerating the Pd(0) catalyst. | Can be facilitated by electron-withdrawing groups on the transferred aryl group. |

Understanding Activation Mechanisms in Boronic Acid-Catalyzed Amidation

Arylboronic acids, particularly those bearing electron-withdrawing substituents, have emerged as effective catalysts for the direct amidation of carboxylic acids and amines. rsc.orgrsc.orgresearchgate.net The catalytic activity of this compound in amidation reactions stems from the Lewis acidity of the boron atom, which is enhanced by the electron-withdrawing nitro and carbamoyl groups. rsc.org

The generally accepted mechanism involves the activation of the carboxylic acid by the boronic acid catalyst. researchgate.netrsc.org The reaction proceeds through the formation of an acyloxyboronic acid intermediate, which is a mixed anhydride. researchgate.netnih.gov This intermediate is more electrophilic than the parent carboxylic acid and is thus more susceptible to nucleophilic attack by the amine.

Several mechanistic pathways have been proposed for boronic acid-catalyzed amidation, with the key difference being the nature of the active catalytic species. One proposed mechanism involves a monomeric acyloxyboron intermediate. rsc.org However, more recent studies suggest that dimeric B-O-B motifs may be the active catalytic species, providing a bifunctional activation of the carboxylic acid and delivery of the amine. nih.gov

The catalytic cycle is generally believed to proceed as follows:

Formation of Acyloxyboronic Acid: The boronic acid reacts with the carboxylic acid in a dehydration step to form an acyloxyboronic acid intermediate. researchgate.netrsc.org This step is often reversible and requires the removal of water to drive the equilibrium forward. researchgate.net

Nucleophilic Attack by Amine: The amine attacks the carbonyl carbon of the activated carboxylic acid moiety in the acyloxyboronic acid intermediate.

Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses to form the amide product and regenerate the boronic acid catalyst.

| Proposed Intermediate in Boronic Acid-Catalyzed Amidation | Description | Reference |

|---|---|---|

| Mono(acyloxy)boronic acid | A 1:1 adduct of the boronic acid and the carboxylic acid. | researchgate.netrsc.org |

| Dimeric B–O–B motif | A dimeric species that can provide bifunctional activation. | nih.gov |

| Boroxine (B1236090) | A trimeric anhydride of the boronic acid, which can also be an active catalyst precursor. | nih.gov |

Kinetic and Thermodynamic Studies of Boronic Acid Reactivity

Kinetic and thermodynamic studies of boronic acid reactivity provide valuable insights into the mechanisms of the reactions in which they participate. For this compound, the electronic effects of the substituents are expected to have a significant impact on both the kinetics and thermodynamics of its reactions.

The Hammett equation, which relates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives, is a useful tool for quantifying the electronic effects of substituents. tudelft.nl A Hammett plot for the copper-catalyzed homocoupling of para-substituted phenylboronic acids shows a negative slope, indicating that electron-rich boronic acids react faster. mdpi.com This is consistent with transmetalation being the rate-determining step, where a more nucleophilic aryl group is transferred more readily. mdpi.com Although this compound has meta substituents, a similar trend would be expected for its participation in cross-coupling reactions.

In boronic acid-catalyzed amidation, the opposite trend is observed. Arylboronic acids with electron-withdrawing substituents are generally more active catalysts. rsc.org This is because the rate-determining step is often the nucleophilic attack of the amine on the acyloxyboronic acid intermediate, the formation and electrophilicity of which is enhanced by the increased Lewis acidity of the boron center. rsc.org

Thermodynamically, the formation of the acyloxyboronic acid intermediate in amidation is often unfavorable, and the reaction requires the removal of water to proceed. researchgate.netrsc.org The thermodynamics of boronate ester formation from boronic acids and diols have been studied computationally and experimentally, revealing that the stability of the resulting ester is influenced by the electronics of the boronic acid. d-nb.info

The following table summarizes the expected kinetic and thermodynamic effects of the electron-withdrawing groups in this compound on its reactivity.

| Reaction Type | Kinetic Effect of Electron-Withdrawing Groups | Thermodynamic Effect of Electron-Withdrawing Groups |

|---|---|---|

| Suzuki-Miyaura Cross-Coupling (Transmetalation) | Decreased rate due to reduced nucleophilicity of the aryl group. mdpi.com | Less favorable formation of the transmetalation transition state. |

| Boronic Acid-Catalyzed Amidation | Increased rate due to enhanced Lewis acidity of the boron center, leading to a more electrophilic acyloxyboronic acid intermediate. rsc.org | May facilitate the formation of the acyloxyboronic acid intermediate, though the equilibrium still often requires water removal. researchgate.netrsc.org |

Strategic Applications of 3 Carbamoyl 5 Nitrophenyl Boronic Acid in Contemporary Organic Synthesis

C-C Bond Formation via Metal-Catalyzed Cross-Coupling Reactions

(3-Carbamoyl-5-nitrophenyl)boronic acid is a valuable substrate in metal-catalyzed cross-coupling reactions, primarily for the formation of new carbon-carbon bonds. Its utility is most pronounced in the Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for constructing biaryl and heteroaryl structures.

Suzuki-Miyaura Cross-Coupling with Aryl and Heteroaryl Halides for Biaryl Derivative Synthesis

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoborane compound (like a boronic acid) and an organohalide or triflate. libretexts.org This method is widely used to create carbon-carbon single bonds, linking different aromatic or unsaturated systems. libretexts.org For this compound, the boronic acid moiety serves as the organoboron component, enabling its coupling with a diverse range of aryl and heteroaryl halides.

The general scheme involves the reaction of this compound with a halide partner in the presence of a palladium catalyst and a base. The reaction tolerates a wide variety of functional groups on both coupling partners, making it a robust method for synthesizing complex biaryl derivatives. The electron-withdrawing nitro and carbamoyl (B1232498) groups on the boronic acid's phenyl ring can influence its reactivity and the properties of the resulting biaryl product. Successful couplings have been reported with variously substituted indazole, benzimidazole, pyrazole, and indole (B1671886) halides under mild conditions, yielding the products in good to excellent yields. nih.gov

Table 1: Illustrative Examples of Suzuki-Miyaura Coupling with Aryl/Heteroaryl Halides This table is a generalized representation based on typical Suzuki-Miyaura reaction scopes.

| Aryl/Heteroaryl Halide Partner | Catalyst System (Illustrative) | Product Class | Typical Yield Range |

|---|---|---|---|

| 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ | Methoxy-substituted Biaryl | Good to Excellent |

| 3-Chloropyridine | Pd(dppf)Cl₂ / K₃PO₄ | Pyridyl-substituted Biaryl | Moderate to Good |

| 2-Iodothiophene | Pd(OAc)₂ / SPhos / K₃PO₄ | Thienyl-substituted Biaryl | Good to Excellent |

Investigations into Chemo- and Regioselectivity in Coupling Processes

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the preference for reaction at one position over another. In the context of Suzuki-Miyaura couplings, these concepts are critical when substrates contain multiple reactive sites.

For instance, when coupling this compound with a di- or polyhalogenated aromatic or heteroaromatic compound, the reaction can often be controlled to favor substitution at a specific position. The outcome is influenced by factors such as the nature of the halogen (I > Br > Cl), the electronic environment of the carbon-halogen bond, steric hindrance around the reaction site, and the specific catalyst and reaction conditions employed. beilstein-journals.org Studies on dihaloheterocycles have shown that the choice of base and catalyst can direct the coupling to a specific position, allowing for the selective synthesis of monosubstituted products. nih.gov This controlled reactivity is essential for the stepwise construction of complex poly-arylated systems. beilstein-journals.org Furthermore, the reaction demonstrates excellent functional group tolerance, leaving reductively labile groups like esters and amides intact, which allows for subsequent functionalization using other coupling methods. nih.gov

Catalytic Roles in Amidation Reactions

Beyond its role as a substrate in C-C bond formation, the boronic acid functional group can itself act as a catalyst, particularly in the formation of amide bonds directly from carboxylic acids and amines. This application avoids the need for stoichiometric activating agents, aligning with the principles of green chemistry. orgsyn.org

Scope and Limitations in Carboxylic Acid Amidation Catalyzed by Boronic Acids

Boronic acid-catalyzed amidation has emerged as a powerful alternative to traditional methods that use activating agents like carbodiimides. orgsyn.org The reaction typically involves heating a carboxylic acid and an amine with a catalytic amount of a boronic acid, often with the removal of water to drive the equilibrium. rsc.org

Scope:

Substrates: The method is applicable to a wide range of aliphatic and aromatic carboxylic acids. researchgate.netrsc.org It is also effective with various primary and some secondary amines, including aniline (B41778) derivatives, which are often challenging, poorly nucleophilic substrates. researchgate.net

Functional Group Tolerance: A key advantage is the high functional group tolerance. The reaction can proceed without the need to protect many sensitive functional groups. orgsyn.org This has been demonstrated in the synthesis of active pharmaceutical ingredients (APIs) and other medicinally relevant compounds. orgsyn.orgmdpi.com

Electron-Deficient Catalysts: Electron-deficient arylboronic acids, such as those with nitro or trifluoromethyl substituents, often show enhanced catalytic activity. rsc.org The electron-withdrawing groups on this compound suggest it would be an effective catalyst in this transformation.

Limitations:

Reaction Conditions: The reaction often requires elevated temperatures and the use of dehydrating agents like molecular sieves to remove the water byproduct, which can be problematic for large-scale synthesis. mdpi.comresearchgate.net

Tertiary Amides: The synthesis of sterically hindered tertiary amides can be challenging and may result in lower yields. orgsyn.org

Catalyst Deactivation: The boronic acid catalyst can dehydrate to form boroxines, which are often considered less reactive or 'resting state' intermediates. The design of the catalyst, particularly with ortho-substituents, can destabilize boroxine (B1236090) formation and enhance catalytic efficiency. mdpi.com

Table 2: Representative Scope of Boronic Acid-Catalyzed Amidation This table illustrates the general applicability of arylboronic acids as catalysts in amidation.

| Carboxylic Acid | Amine | Catalyst (mol%) | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 4-Phenylbutyric Acid | Benzylamine | 5% Arylboronic Acid | Toluene, reflux | N-Benzyl-4-phenylbutyramide | High |

| Benzoic Acid | Aniline | 1-10% Arylboronic Acid | Xylene, reflux, MS | N-Phenylbenzamide | Moderate to High |

| Acetic Acid | Cyclohexylamine | 5% Arylboronic Acid | Toluene, reflux | N-Cyclohexylacetamide | High |

Mechanistic Elucidation of Boronic Acid Catalysis in Amide Formation

The mechanism of boronic acid-catalyzed amidation has been a subject of detailed investigation. The initially accepted pathway involved the formation of a monomeric acyloxyboron intermediate from the reaction of the boronic acid with the carboxylic acid. rsc.orgucl.ac.uk This intermediate, acting as a mixed anhydride, is activated toward nucleophilic attack by the amine, which then forms the amide and regenerates the catalyst. ucl.ac.uk

However, more recent and detailed mechanistic studies, supported by experimental evidence and theoretical calculations, have challenged this simple monomeric model. nih.govrsc.org It is now proposed that the reaction likely proceeds through dimeric intermediates featuring B–O–B or B–N–B motifs. rsc.orgrsc.org

The proposed mechanism involves the following key steps:

Catalyst-Acid Interaction: The boronic acid reacts with the carboxylic acid. This may involve the formation of an acyloxyboronate. nih.gov

Dimer Formation: These initial intermediates can dimerize to form a B–O–B species. This dimeric structure is thought to be the active catalyst, uniquely capable of activating the carboxylic acid while simultaneously positioning the amine nucleophile for attack on the carbonyl group. rsc.org

Nucleophilic Attack: The amine attacks the activated carbonyl within this dimeric complex.

Product Release: The tetrahedral intermediate collapses to form the amide bond and release water, regenerating the catalytic species.

These advanced mechanistic insights suggest that at least three free coordination sites on the boron atom are necessary for catalysis to occur. nih.govrsc.org

Application as a Versatile Building Block in Complex Molecular Architectures

This compound is not just a reagent for specific reactions but also a valuable building block for the multistep synthesis of complex, high-value molecules. Its utility stems from the stable yet reactive nature of the boronic acid group and the presence of other functional handles on the aromatic ring.

The boronic acid group can be protected, for example, as an N-methyliminodiacetic acid (MIDA) boronate. nih.gov This protection strategy renders the boron moiety stable to a wide range of synthetic reagents and purification techniques like chromatography. nih.gov A synthetic sequence can be performed to elaborate other parts of the molecule, and the boronic acid can then be deprotected under mild conditions just before its intended use in a cross-coupling reaction. nih.gov

The carbamoyl and nitro groups on the ring offer further opportunities for synthetic diversification. For example, the nitro group can be reduced to an amine, which can then be used in a host of other transformations, such as C-N cross-couplings, further amidation, or diazotization reactions. nih.gov This multi-functionality allows this compound to serve as a versatile scaffold, enabling the efficient construction of intricate molecular architectures relevant to materials science and medicinal chemistry.

Precursor for Synthesizing Pharmacologically Relevant Scaffolds

The structural motif of a 3-carbamoylphenyl group is a key pharmacophore in a significant class of therapeutic agents, most notably as inhibitors of poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly for cancers with deficiencies in DNA repair mechanisms, such as those with BRCA1 or BRCA2 mutations. rug.nl The design of potent PARP inhibitors often relies on mimicking the nicotinamide (B372718) portion of the NAD+ substrate, with the carboxamide group playing a critical role in binding to the enzyme's active site. libretexts.org

While direct synthesis routes starting from this compound are not extensively detailed in readily available literature, the synthesis of analogous PARP inhibitors provides strong evidence for its utility. For instance, the synthesis of novel PARP-1 inhibitors based on a 1H-thieno[3,4-d]imidazole-4-carboxamide scaffold highlights the importance of the carboxamide moiety for inhibitory activity. libretexts.org Furthermore, the development of new quinoxaline-based PARP-1 inhibitors also underscores the significance of the nicotinamide-mimicking structural elements. google.com The strategic placement of the carbamoyl group on the phenyl ring is crucial for achieving high inhibitory potency.

The general synthetic strategy often involves the coupling of a heterocyclic core with a substituted phenylboronic acid. In this context, this compound serves as a key precursor. The nitro group, being a strong electron-withdrawing group, can be readily reduced to an amino group, providing a handle for further diversification of the scaffold. This reduction can be followed by various transformations to introduce different substituents, thereby modulating the pharmacological profile of the final compound. A patent for PARP inhibitors describes various compounds with the 3-carbamoylphenyl moiety, indicating the industrial relevance of this structural unit. google.com

Table 1: Key Pharmacological Scaffolds Derived from this compound Analogues

| Scaffold | Target | Therapeutic Area |

| 1H-Thieno[3,4-d]imidazole-4-carboxamide Derivatives | PARP-1 | Oncology |

| Quinoxaline-Based Derivatives | PARP-1 | Oncology |

Construction of Heterocyclic Compounds and Diverse Organic Frameworks

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of complex organic molecules, including heterocyclic compounds. Arylboronic acids are key reactants in this transformation, and this compound is well-suited for this purpose. Its boronic acid group readily participates in the catalytic cycle, while the other functional groups can be retained or further transformed. libretexts.orgmdpi.com

The synthesis of biaryl compounds, which are common motifs in pharmaceuticals and materials science, can be efficiently achieved through the Suzuki-Miyaura coupling of this compound with various aryl halides. nih.gov The reaction conditions are generally mild and tolerate a wide range of functional groups, making it a highly practical method. nih.govnih.gov

A closely related analogue, 3-(Phenylaminocarbonyl)-5-nitrophenylboronic acid, has been explicitly shown to participate in Suzuki-Miyaura cross-coupling reactions, highlighting the reactivity of this class of compounds. mdpi.com This suggests that this compound can be similarly employed to construct a variety of heterocyclic frameworks. For example, the coupling with nitrogen-rich heterocycles, which are prevalent in medicinal chemistry, can be achieved under optimized conditions. nih.gov The development of anhydrous Suzuki-Miyaura cross-coupling reactions has further expanded the scope to include challenging heteroaryl partners. nih.gov

The nitro group on the phenyl ring of this compound can be a precursor to other functional groups. For instance, its reduction to an amine allows for subsequent reactions to build fused heterocyclic systems or to introduce further diversity. This versatility makes it a valuable building block for creating libraries of compounds for drug discovery and materials science.

Table 2: Heterocyclic Frameworks Synthesized Using this compound Analogues via Suzuki-Miyaura Coupling

| Heterocyclic Core | Coupling Partner (Example) | Resulting Framework |

| Indazole | 3-Chloroindazole | 3-Arylindazole |

| Benzimidazole | Halogenated Benzimidazole | Aryl-Substituted Benzimidazole |

| Pyrazole | Bromopyrazole | Aryl-Substituted Pyrazole |

Emerging Roles in Multi-Component Reactions and Cascade Processes for Synthetic Efficiency

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are highly valued for their synthetic efficiency, atom economy, and ability to rapidly generate molecular diversity. nih.gov Boronic acids have been increasingly utilized as components in MCRs, such as the Petasis and Ugi reactions. nih.gov These reactions offer a powerful platform for the synthesis of complex molecules, including active pharmaceutical ingredients. nih.gov

While specific examples detailing the use of this compound in MCRs are not prevalent in the reviewed literature, the general compatibility of phenylboronic acids in these reactions is well-established. rug.nl For instance, the Petasis borono-Mannich reaction involves the reaction of an amine, a carbonyl compound, and an organoboronic acid to form substituted amines. nih.gov The Ugi reaction, another prominent MCR, can also incorporate boronic acid-containing components to generate diverse scaffolds. A thesis on the use of MCRs in high-throughput synthesis explored the compatibility of various functionalized phenylboronic acids in isocyanide-based MCRs, demonstrating the potential for creating complex boronic acid-containing molecules. rug.nl

The dual functionality of this compound makes it an attractive candidate for the design of novel MCRs and cascade processes. A cascade reaction, where multiple bond-forming events occur in a single synthetic operation without isolating intermediates, can significantly streamline synthetic routes. The nitro group can be reduced in situ to an amine, which could then participate in a subsequent intramolecular or intermolecular reaction. For example, a one-pot process could involve a Suzuki-Miyaura coupling followed by reduction of the nitro group and a subsequent cyclization to form a complex heterocyclic system. The development of such efficient cascade processes is an active area of research aimed at improving the sustainability and cost-effectiveness of chemical synthesis.

The exploration of this compound in MCRs and cascade reactions holds significant promise for the efficient synthesis of novel and complex molecules with potential applications in medicinal chemistry and materials science.

Advanced Applications of 3 Carbamoyl 5 Nitrophenyl Boronic Acid in Medicinal Chemistry and Chemical Biology

Enzyme Inhibition and Molecular Target Engagement Studies

The boronic acid group is a key pharmacophore that allows these compounds to interact with and inhibit various enzymes, making them a subject of intense study in drug discovery.

Mechanism of Action as Boronic Acid Inhibitors (e.g., Serine Proteases, β-Lactamases, Leucyl-tRNA Synthetase)

Boronic acids function as transition-state analog inhibitors. nih.govnih.gov The boron atom, being electron-deficient, readily forms a reversible, covalent bond with nucleophilic residues, most notably the hydroxyl group of serine, within the active site of an enzyme. nih.govmdpi.comnih.gov This interaction creates a stable tetrahedral complex that mimics the high-energy transition state of the natural substrate's hydrolysis, effectively blocking the enzyme's catalytic activity in a competitive and reversible manner. nih.govmdpi.comnih.gov

Serine Proteases: Boronic acids are well-established inhibitors of serine proteases. nih.gov Their ability to form a stable adduct with the catalytic serine residue makes them potent modulators of this enzyme class. nih.gov For instance, peptidyl boronic acids have been successfully designed to target specific serine proteases like prostate-specific antigen (PSA), demonstrating their therapeutic potential. nih.gov A dipeptidyl boronic acid, bortezomib, leverages this mechanism to inhibit the proteasome, a complex with serine protease activity, for cancer therapy. nih.gov

β-Lactamases: In the field of infectious diseases, boronic acids are particularly crucial as inhibitors of β-lactamase enzymes, which are a primary cause of bacterial resistance to β-lactam antibiotics. nih.gov These enzymes, including class A (like KPC) and class C (like AmpC) β-lactamases, are serine hydrolases. nih.govnih.govnih.gov By forming a dative covalent bond with the active-site serine, boronic acid inhibitors prevent the degradation of antibiotics like penicillins and carbapenems, thereby restoring their efficacy against resistant bacteria. nih.gov

Leucyl-tRNA Synthetase (LeuRS): Boron-containing compounds also show inhibitory activity against aminoacyl-tRNA synthetases, which are essential for protein synthesis. nih.gov The antifungal drug tavaborole (B1682936), a benzoxaborole, inhibits LeuRS by trapping the tRNA molecule in the enzyme's editing site through the formation of a covalent adduct. nih.gov This mechanism highlights another way boron-based structures can interfere with critical cellular processes, providing a basis for developing novel antimicrobial agents. nih.gov

Investigation of Specific Binding Site Interactions and Rational Inhibitor Design

The potency and selectivity of boronic acid inhibitors are not solely dependent on the covalent bond with the catalytic serine. nih.gov Non-covalent interactions between the inhibitor's side groups and other amino acid residues within the enzyme's active site are critical for high-affinity binding. nih.gov

Rational inhibitor design leverages this understanding. For example, in the design of inhibitors for OXA-24/40 β-lactamase, interactions with hydrophobic residues Tyr112 and Trp115 were found to be important. nih.gov Similarly, for the KPC-2 β-lactamase, the hydroxyl groups of the boronic acid form hydrogen bonds with key residues like S130 and T237. nih.gov

Modern drug discovery efforts employ these principles to enhance inhibitor performance. By modifying the side chains on the boronic acid scaffold to mimic the structure of the enzyme's natural substrate, researchers can create highly specific and potent inhibitors. nih.gov Advanced methods like in situ click chemistry are also being used, where the enzyme itself templates the synthesis of its own inhibitor within the active site, leading to the rapid discovery of novel and powerful drug candidates. mdpi.com

Anticancer Research and Therapeutic Potential

The unique properties of boron-containing compounds, including (3-Carbamoyl-5-nitrophenyl)boronic acid and its analogs, have positioned them as promising candidates in oncology research.

Impact on Cancer Cell Proliferation and Induction of Apoptosis Pathways

Phenylboronic acid derivatives have demonstrated significant potential as anticancer agents by modulating pathways involved in cell growth and programmed cell death (apoptosis). nih.gov Studies on a related compound, 3-Carboxy-5-nitrophenylboronic acid, have shown it can inhibit tumor growth by suppressing cancer cell proliferation and inducing apoptosis. biosynth.com

A primary mechanism for this anticancer activity is the inhibition of the proteasome. nih.gov The proteasome is a cellular machine responsible for degrading proteins that regulate the cell cycle and survival, such as IκB-α, the inhibitor of the transcription factor NF-κB. nih.gov By inhibiting the proteasome, boronic acid-based drugs cause the accumulation of these regulatory proteins. nih.gov The buildup of IκB-α prevents the activation of NF-κB, a key survival factor for many tumors, which in turn triggers apoptosis through pathways involving caspase-8 and caspase-9. nih.gov This leads to cell cycle arrest and ultimately, the death of cancer cells. nih.gov

| Compound Type | Mechanism of Action | Effect on Cancer Cells | Relevant Cell Lines | Reference |

|---|---|---|---|---|

| Phenylboronic Acid Derivatives | Proteasome Inhibition | Inhibition of Proliferation, Induction of Apoptosis | Human multiple myeloma (RPMI8226), Breast, Lung | biosynth.comnih.gov |

| Tyropeptin-Boronic Acid Derivatives | Inhibition of NF-κB activation | Induction of Apoptosis via Caspase-8/9 | Human multiple myeloma (RPMI8226) | nih.gov |

| 3-O-carbamoyl-5,7,20-O-trimethylsilybins | Androgen Receptor (AR) Modulation | Selective suppression of AR-positive cell proliferation | Prostate Cancer (LNCaP) | nih.govmdpi.com |

Development of Targeted Therapies Leveraging Boron-Containing Structures

A significant challenge in cancer treatment is selectively targeting cancer cells while sparing healthy tissue. nih.gov Boron-containing structures offer a promising solution due to their unique chemical properties. nih.govresearchgate.net Phenylboronic acids (PBA) can form reversible covalent bonds with diols, a chemical motif present in sialic acids. nih.govrsc.org

Many cancer cells exhibit a phenomenon known as hypersialylation, where their surfaces are decorated with an abnormally high density of sialic acids. researchgate.net This feature can be exploited for targeted therapy. nih.govresearchgate.net By functionalizing nanoparticles or other drug delivery systems with PBA, therapeutic agents can be directed specifically to tumor cells, enhancing drug concentration at the tumor site and minimizing off-target side effects. nih.govrsc.org

The clinical success of bortezomib, a dipeptidyl boronic acid, as a proteasome inhibitor for treating multiple myeloma, validates the immense therapeutic potential of boron-based drugs in oncology. nih.govnih.govnih.gov

Antimicrobial and Antifungal Activity

Beyond cancer, the inhibitory properties of this compound and related compounds are being explored to combat microbial infections.

The primary antimicrobial application of these compounds is as β-lactamase inhibitors. nih.gov In this role, they are not directly bactericidal but act as adjuvants, protecting β-lactam antibiotics from enzymatic degradation by resistant bacteria. This combination therapy restores the effectiveness of established antibiotics. Some chalcones containing a 3-nitrophenyl group have also been noted to possess direct antibacterial activity against strains like E. coli and B. subtillus. researchgate.net

In the antifungal domain, certain aromatic boronic acids have shown moderate activity against pathogenic yeasts such as Candida species and Saccharomyces cerevisiae. nih.gov The FDA-approved drug tavaborole serves as a key example of a boron-based antifungal. It functions by inhibiting the fungal leucyl-tRNA synthetase, an enzyme vital for protein synthesis, thereby preventing fungal growth. nih.govnih.gov This demonstrates that boron-containing scaffolds are versatile and can be tailored to inhibit different essential enzymes in pathogenic microbes.

| Activity Type | Mechanism | Target Organism(s) | Example Compound/Class | Reference |

|---|---|---|---|---|

| Antibacterial (Adjuvant) | β-Lactamase Inhibition | Resistant Bacteria (e.g., E. coli) | Arylboronic Acids | nih.govnih.gov |

| Antifungal | Leucyl-tRNA Synthetase Inhibition | Candida spp., Saccharomyces cerevisiae | Aromatic Diboronic Acids, Tavaborole | nih.govnih.govnih.gov |

Exploration Against Bacterial and Fungal Pathogens (e.g., Mycobacterium tuberculosis, Candida albicans, T. rubrum)

The boronic acid functional group has been a focal point in the search for new antimicrobial agents. Research has particularly highlighted its potential against challenging pathogens like Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.

Studies have revealed that multimeric boronic acids, specifically dimeric forms, exhibit potent and selective bactericidal activity against Mtb. nih.gov These compounds are believed to function by targeting and chelating the unique glycans present in the mycobacterial cell envelope, a structure not found in other bacteria or mammalian cells. nih.gov The efficacy of these dimeric boronic acids is highly dependent on the spatial separation of the boronic acid groups, with optimal activity observed at specific linker lengths. nih.gov For instance, against actively growing Mtb, certain boronic acid dimers have demonstrated bactericidal activity at concentrations of 6.25 µM. nih.gov

While the primary focus has been on mycobacteria, the broader antimicrobial potential of boronic acid derivatives is recognized. Fungal pathogens such as Candida albicans and Trichophyton rubrum are significant causes of superficial and systemic mycoses. mdpi.complos.orgnih.gov T. rubrum is a leading cause of dermatophytosis, or ringworm, an infection of keratinized tissues. plos.orgnih.gov Candida albicans is a major contributor to skin and nail infections. mdpi.complos.org Although the general antifungal potential of various compounds against these pathogens is well-documented mdpi.comresearchgate.net, specific investigations detailing the activity of this compound against C. albicans and T. rubrum are less prominent in current literature. However, the known mechanisms of boronic acids suggest a plausible avenue for future antifungal drug development.

Table 1: Antimicrobial Activity of Dimeric Boronic Acid Derivatives Against Mycobacteria

| Compound | Linker Length (nm) | M. smegmatis MIC (µM) | M. bovis BCG MIC (µM) | M. tuberculosis H37Rv MIC (µM) |

| 4 | 1.6 | 12.5 | 12.5 | 12.5 |

| 5 | 2.1 | 6.25 | 6.25 | 6.25 |

| 6 | 3.0 | 6.25 | 6.25 | 6.25 |

| 7 | 9.2 | >100 | >100 | >100 |

Data sourced from a study on multimeric boronic acids, demonstrating the importance of linker length for antimycobacterial activity. nih.gov

Mechanisms of Antimicrobial Action and Strategies for Overcoming Microbial Resistance

Boronic acid-based compounds employ several mechanisms that are advantageous for antimicrobial therapy, including the potential to circumvent common resistance pathways.

A primary mechanism involves the inhibition of key bacterial enzymes. Boronic acids are known inhibitors of serine β-lactamases, including carbapenemases like the KPC enzyme. nih.govnih.gov These enzymes are a major cause of resistance to β-lactam antibiotics in Gram-negative bacteria. By forming a reversible covalent bond with the active site serine residue of the β-lactamase, boronic acids can inactivate the enzyme, thereby restoring the efficacy of co-administered antibiotics. This strategy is exemplified by vaborbactam, a cyclic boronate inhibitor marketed in combination with a carbapenem (B1253116) antibiotic. nih.gov

Another powerful mechanism, particularly relevant for mycobacteria, is the targeting of the cell envelope. As mentioned, multivalent boronic acids can selectively bind to cell wall glycans. nih.gov This approach is conceptually different from most antibiotics, which must permeate the cell to reach intracellular targets. nih.gov By attacking the external structure, these compounds can bypass the intrinsic resistance conferred by the complex mycobacterial cell envelope. nih.gov This multifaceted mode of action is also thought to lower the frequency of resistance development; attempts to generate resistant mutants of M. bovis BCG against an active dimeric boronic acid were unsuccessful, suggesting a complex mechanism that is difficult for the bacterium to overcome. nih.gov

Bioconjugation and Biological Probe Development

The reactivity of the boronic acid group makes this compound and its analogs excellent candidates for bioconjugation and the development of biological probes.

A key application of this compound derivatives, such as 3-Carboxy-5-nitrophenylboronic acid, is in bioconjugation. chemimpex.com These molecules can serve as linkers to attach biomolecules to surfaces or to components of drug delivery systems. chemimpex.combiosynth.com This is often achieved by leveraging the boronic acid's ability to form stable complexes.

For example, amphiphilic block copolymers have been modified with 3-carboxy-5-nitrophenylboronic acid to create pH-responsive nanoparticles. nih.gov Under physiological pH, these copolymers can self-assemble into nanoparticles that are crosslinked via the boronic acid moiety, creating a stable drug carrier. nih.gov In more acidic environments, such as those found in tumor tissues or within cellular endosomes, the boronic ester linkages can be cleaved, triggering the disassembly of the nanoparticle and the release of its therapeutic cargo. nih.gov This pH-responsive behavior allows for targeted drug delivery, minimizing systemic exposure and enhancing therapeutic efficacy at the desired site. biosynth.comnih.gov

The specific and reversible binding of boronic acids to diols is exploited in the functionalization of materials for affinity chromatography and biosensor development. mdpi.com 3-Carboxy-5-nitrophenylboronic acid has been used to immobilize enzymes like glucose oxidase and acetylcholinesterase onto silica (B1680970) surfaces. sigmaaldrich.com This creates an affinity support where the immobilized enzyme can be used for biocatalysis or for capturing specific ligands from a complex mixture.

In the realm of biosensors, boronic acid-based materials serve as synthetic receptors for the recognition of cis-diol-containing biological molecules. mdpi.com By modifying surfaces, such as screen-printed carbon electrodes, with boronic acid derivatives, electrochemical biosensors can be fabricated. mdpi.com The capture of a target analyte containing a diol group (like a glycoprotein) at the electrode surface can alter the electrochemical signal, allowing for sensitive and specific detection. mdpi.com

Development of Boronic Acid-Based Sensors and Recognition Systems

The inherent ability of boronic acids to interact with sugars and other polyhydroxy compounds has led to their widespread use in the design of chemical sensors and molecular recognition systems. nih.govnih.gov

Boronic acids reversibly bind with 1,2- and 1,3-diols to form stable five- or six-membered cyclic boronate esters. mdpi.comnih.gov This interaction is the foundation for their use in detecting and differentiating saccharides, which are challenging targets due to their structural similarities. nih.govnih.gov The strength of this binding is influenced by the electronic properties of the boronic acid.

The presence of an electron-withdrawing nitro group, as in this compound, increases the Lewis acidity of the boron atom. This enhanced acidity promotes the formation of the boronate ester at neutral or near-neutral pH, a significant advantage for applications in biological systems which typically operate around pH 7.4. nih.gov Research on the analog 3-methoxycarbonyl-5-nitrophenyl boronic acid demonstrated that it binds to fructose (B13574) and catechol dyes with high affinity at neutral pH. nih.gov This finding suggests that appropriately functionalized, electron-deficient boronic acids are highly effective for diol and carbohydrate recognition in complex biological environments. nih.gov These sensors are often designed to produce a fluorescent or electrochemical signal upon binding to the target carbohydrate, enabling quantitative detection. mdpi.comnih.gov

Applications in Diagnostic Tools and Environmental Monitoring Technologies

The inherent ability of boronic acids to interact with 1,2- and 1,3-diols has been harnessed for the development of sensitive and selective diagnostic and environmental sensors. While direct applications of this compound are emerging, the principles are well-established through its close analogue, 3-Carboxy-5-nitrophenylboronic acid, and other derivatives. These compounds are integral to creating chemical sensors for specific biomolecules, which is crucial for both medical diagnostics and environmental surveillance. chemimpex.com

Boronic acid-functionalized nanomaterials, such as carbon dots (CDs), are particularly promising. nih.govresearchgate.net These nanomaterials exhibit unique optical properties and good biocompatibility. nih.gov When modified with boronic acids, they can act as fluorescent probes for detecting saccharides, glycoproteins, and other diol-containing molecules. nih.gov For instance, the interaction between the boronic acid group and the vicinal diols of a target molecule, like catechol, forms a boronate ester, which can trigger a detectable change in the fluorescence of the nanomaterial. nih.gov This mechanism is the foundation for multicolor real-time cell staining and the quantification of biologically relevant molecules. nih.gov The electron-withdrawing groups on the phenyl ring of this compound can modulate the pKa of the boronic acid, potentially enhancing its binding affinity and selectivity at physiological pH.

Table 1: Research Findings on Boronic Acid-Based Diagnostic Tools

| Application Area | Technology | Mechanism of Action | Target Molecules | Reference |

| Medical Diagnostics | Boronic Acid-Modified Carbon Dots (CDs) | Fluorescence quenching or enhancement upon boronate ester formation. | Sialic acid on cancer cells, glucose, glycoproteins. | nih.gov |

| Cell Imaging | Functionalized Carbon Dots (CPBA-CDs) | Multicolor real-time cell staining through interaction with cell surface molecules. | Human umbilical vein endothelial cells. | nih.gov |

| Environmental Monitoring | Boronic Acid-Functionalized Sensors | Detection based on reversible covalent interaction with diols. | Catechol and other pollutants with diol structures. | chemimpex.comnih.gov |

Drug Delivery Systems and Materials Science Applications in a Biological Context

The pH-responsive nature of the boronic acid-diol interaction is a key feature exploited in the design of advanced drug delivery systems and functional biomaterials.

This compound and its derivatives are pivotal in creating "smart" drug delivery vehicles that release their therapeutic payload in response to specific pH changes, such as those found in the acidic microenvironment of tumors. nih.gov One strategy involves synthesizing amphiphilic block copolymers where the hydrophilic block is modified with a boronic acid derivative, such as 3-carboxy-5-nitrophenylboronic acid (CNPBA). nih.gov These copolymers can self-assemble into nanoparticles that are crosslinked through the boronic acid moieties under physiological pH (7.4). nih.gov

When these nanoparticles reach a more acidic environment (e.g., pH 5.5 in tumor endosomes), the boronate ester linkages are cleaved. nih.gov This cleavage causes the nanoparticles to swell or disassemble, triggering the controlled release of the encapsulated drug, such as Paclitaxel. nih.govnih.gov This targeted release mechanism enhances the drug's efficacy at the tumor site while minimizing systemic toxicity. nih.gov The stability of boronate esters is pH-dependent, making them excellent candidates for systems that require acidity-triggered drug release. google.com

Table 2: Characteristics of pH-Sensitive Nanoparticles

| Nanoparticle System | Polymer Components | Linkage Type | pH Response (at pH 5.5) | Application | Reference |

| PTX/PBA NPs | Phenylboronic acid-functionalized polyesters (PBA-PAL) and mPEG-DA | Phenylboronic ester | Gradual collapse and drug release | Targeted cancer therapy | nih.govnih.gov |

| Dex-b-PLA-CNPBA | Dextran-block-polylactide modified with 3-carboxy-5-nitrophenylboronic acid | Boronic ester crosslinks | Cleavage of crosslinks, destabilization | pH-responsive drug delivery | nih.gov |

The versatility of this compound extends to its integration into a wide array of functional materials for sophisticated biomedical purposes. Boronic acids can be incorporated into polymers and nanomaterials to create platforms for biosensing, bioimaging, and therapy. chemimpex.comnih.gov The ability to functionalize nanomaterials like carbon dots and graphene oxide with boronic acids enhances their specificity for biological targets. nih.govresearchgate.net